(S)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester (S)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13758504
InChI: InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-4-5(12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14)/t5-/m0/s1
SMILES: CC(C)(C)OC(=O)NCC(C(F)(F)F)N
Molecular Formula: C8H15F3N2O2
Molecular Weight: 228.21 g/mol

(S)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13758504

Molecular Formula: C8H15F3N2O2

Molecular Weight: 228.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester -

Specification

Molecular Formula C8H15F3N2O2
Molecular Weight 228.21 g/mol
IUPAC Name tert-butyl N-[(2S)-2-amino-3,3,3-trifluoropropyl]carbamate
Standard InChI InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-4-5(12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14)/t5-/m0/s1
Standard InChI Key CULJFUHYDUYEEV-YFKPBYRVSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@@H](C(F)(F)F)N
SMILES CC(C)(C)OC(=O)NCC(C(F)(F)F)N
Canonical SMILES CC(C)(C)OC(=O)NCC(C(F)(F)F)N

Introduction

PropertyValueSource
Molecular FormulaC₈H₁₅F₃N₂O₂
Molecular Weight228.21 g/mol
CAS Number1390660-65-7
SMILESCC(C)(C)OC(=O)NCC@@HN
InChIKeyCULJFUHYDUYEEV-YFKPBYRVSA-N
PubChem CID118989005

This compound is distinguished by its (S)-enantiomeric configuration at the chiral center, critical for applications requiring stereochemical precision .

Synthesis and Key Intermediates

The synthesis of (S)-(2-amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester typically involves Boc protection of a primary amine precursor. A plausible synthetic route includes:

  • Amination: Introduction of the trifluoropropyl group via nucleophilic substitution or fluorination.

  • Boc Protection: Reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) .

For example, fluorinated propylamine derivatives undergo Boc protection to yield intermediates like tert-butyl N-(3,3,3-trifluoropropyl)carbamate, which are further functionalized to achieve the (S)-configuration. Chiral resolution or asymmetric synthesis ensures enantiopurity .

Applications in Organic and Medicinal Chemistry

Role in Peptide Synthesis

The Boc-protected amine serves as a protected building block for peptide synthesis. Fluorinated amino acids are increasingly used to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates . The trifluoromethyl group’s electron-withdrawing nature may modulate hydrogen bonding or π-interactions in target proteins .

Agrochemical and Pharmaceutical Intermediates

Carbamate esters like this compound are intermediates in synthesizing herbicides, fungicides, or kinase inhibitors. The trifluoropropyl moiety mimics natural amino acid side chains (e.g., serine or threonine) while introducing fluorine’s bioactivity benefits .

Racemization and Stability

Fluorinated carbamates face challenges in racemization during synthesis or storage due to the acidity of α-protons adjacent to electron-withdrawing groups (e.g., -CF₃). Acidic or basic conditions may lead to enolization, necessitating careful handling .

Analytical Characterization

Spectroscopic Data

Key analytical techniques include:

  • ¹H NMR: Signals for the tert-butyl group (δ 1.2–1.4 ppm, singlet), methylene adjacent to CF₃ (δ 3.5–4.5 ppm), and NH protons (δ 1.5–2.5 ppm).

  • ESI-MS: Molecular ion peaks at m/z 228 [M+H]⁺, confirming molecular weight .

Physical Properties

PropertyValueSource
Melting PointNot reported
SolubilityModerate in organic solvents
StabilitySensitive to strong acids/bases

Research Findings and Challenges

Fluorine’s Impact on Bioactivity

The trifluoromethyl group enhances metabolic stability and membrane permeability, critical for drug design. For example, fluorinated peptides exhibit prolonged half-lives and improved target binding .

Stereochemical Control

Maintaining the (S)-configuration requires chiral chromatography or asymmetric catalysis. Racemization during synthesis or deprotection (e.g., with TFA) is mitigated using inert atmospheres and low-temperature storage .

HazardPrecautionSource
Skin/IrritationUse gloves; avoid prolonged contact
Respiratory ExposureWork in fume hood
Storage2–8°C, inert atmosphere

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator